Ethyl5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate
Description
Ethyl5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Properties
Molecular Formula |
C7H4N4O2 |
|---|---|
Molecular Weight |
176.13 g/mol |
IUPAC Name |
5,7-dioxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C7H4N4O2/c8-2-4-3-9-11-6(13)1-5(12)10-7(4)11/h3H,1H2,(H,10,12) |
InChI Key |
KBFLKKRNZJYXEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=NN2C1=O)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 5-hydroxy-3-methyl-1-phenylpyrazole with ethyl cyanoacetate under basic conditions, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine scaffold . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Ethyl5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases . The compound also modulates various signaling pathways, including the NF-kB and MAPK pathways, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and potential use as an explosive.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits high thermal stability and positive heats of formation.
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Used as a model substrate for studying the dearomatization of pyrazolo[1,5-a]pyrimidines.
This compound stands out due to its unique combination of biological activities and photophysical properties, making it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
